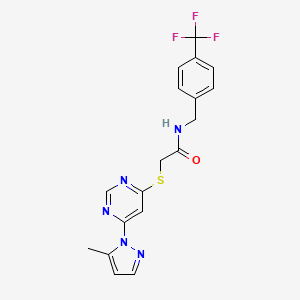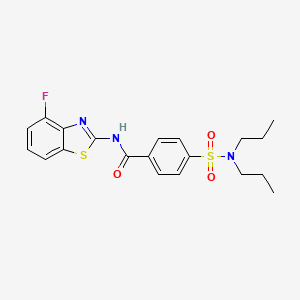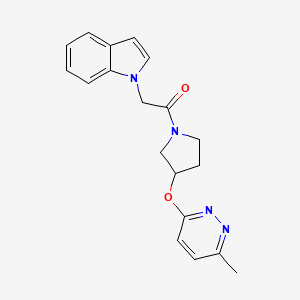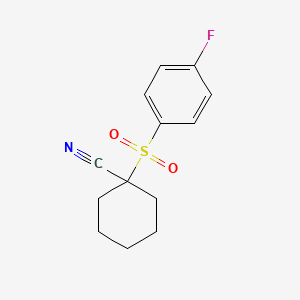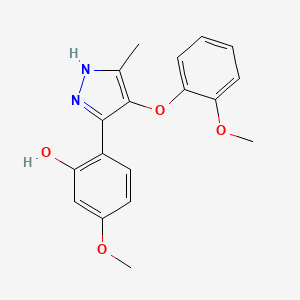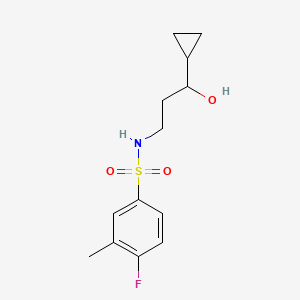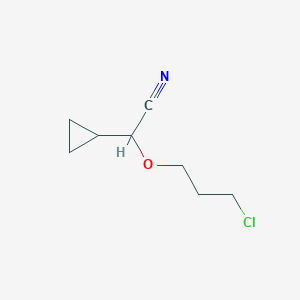
2-(3-Chloropropoxy)-2-cyclopropylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropoxy)-2-cyclopropylacetonitrile is a chemical compound that belongs to the class of nitriles. It is also known as CPACN and has a molecular formula of C8H11ClNO. This compound has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
2-(3-Chloropropoxy)-2-cyclopropylacetonitrile may find relevance in the synthesis and polymerization processes of complex organic molecules. For instance, functionalized cyclopentadithiophenes were synthesized and polymerized by anodic coupling in acetonitrile solution, highlighting the use of acetonitrile as a solvent in the synthesis of polymers with potential applications in sensing electrodes for lithium and sodium (Sannicolo et al., 1998).
Catalysis and Chemical Reactions
The compound could be involved in catalytic processes or serve as a precursor in chemical reactions. The cyclopropenium ion, for instance, has been used as an organocatalyst for the Beckmann rearrangement of ketoximes to amides/lactams, showcasing the potential role of cyclopropyl-containing compounds in facilitating chemical transformations (Srivastava et al., 2010).
Medicinal Chemistry
In the realm of medicinal chemistry, the synthesis and analysis of compounds with a cyclopropyl moiety, such as this compound, could lead to the discovery of new pharmacological activities. The study of DDT metabolites, including structures analogous to cyclopropylacetonitriles, provides insights into their toxicity, dioxin-like activities, and endocrine effects, which could inform the design of safer chemicals and drugs (Wetterauer et al., 2012).
Environmental Science
Understanding the environmental stability and degradation pathways of compounds similar to this compound is crucial for assessing their environmental impact. Studies on the occurrence and stability of chlorophenylacetonitriles in chlorinated and chloraminated drinking waters shed light on the behavior of nitrogenous aromatic disinfection byproducts, which could include derivatives of this compound (Zhang et al., 2018).
Propiedades
IUPAC Name |
2-(3-chloropropoxy)-2-cyclopropylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c9-4-1-5-11-8(6-10)7-2-3-7/h7-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJJGFREBDTYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)OCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2969118.png)
![7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2969123.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2969124.png)
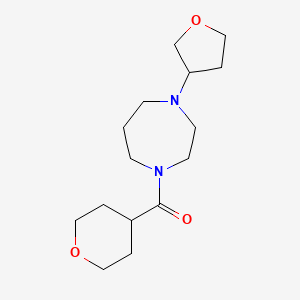
![(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B2969127.png)
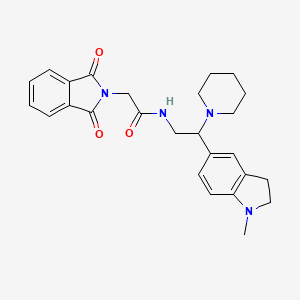
![4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2969130.png)
![N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2969131.png)
